Methyl 2-chloro-4-cyanobenzoate
Description
Methyl 2-chloro-4-cyanobenzoate is a substituted benzoate (B1203000) ester that has garnered attention in the scientific community for its utility as a building block in the synthesis of more complex molecules. Its unique structure, featuring a chlorine atom, a cyano group, and a methyl ester attached to a benzene (B151609) ring, provides a versatile platform for a variety of chemical transformations.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBUNHGODEJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707089 | |
| Record name | Methyl 2-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98592-34-8 | |
| Record name | Methyl 2-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 4 Cyanobenzoate
Reactivity Profiles of the Ester Moiety
The methyl ester group in Methyl 2-chloro-4-cyanobenzoate is a primary site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-Chloro-4-cyanobenzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis : The ester is heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid, 2-Chloro-4-cyanobenzoic acid. lumenlearning.com
Base-Catalyzed Hydrolysis (Saponification) : The ester is heated with an aqueous solution of a strong base, like sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon. This process forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylate salt. To obtain the free carboxylic acid, the resulting salt must be neutralized with a strong acid in a separate step. libretexts.org
| Condition | Reagents | Initial Product | Final Product |
| Acidic | Dilute HCl, Heat | 2-Chloro-4-cyanobenzoic acid | 2-Chloro-4-cyanobenzoic acid |
| Basic | 1. NaOH, Heat 2. HCl | Sodium 2-chloro-4-cyanobenzoate | 2-Chloro-4-cyanobenzoic acid |
Interactive Data Table: Hydrolysis Conditions for this compound
The ester group can react with amines to form amides, a process known as aminolysis. This reaction typically requires high temperatures or catalytic activation. Transamidation involves the exchange of an amine group in an amide, but related principles can be applied to the amidation of esters. researchwithnj.comresearchgate.net
Recent research has demonstrated the use of air- and moisture-stable half-sandwich Nickel(II)-NHC (N-heterocyclic carbene) complexes, such as [CpNi(IPr)Cl], to catalyze the amidation of esters. researchwithnj.com This method facilitates the cleavage of the C(acyl)-O bond and the formation of a new C(acyl)-N bond, providing an efficient pathway to synthesize various anilides from methyl esters under milder conditions than traditional uncatalyzed aminolysis. researchwithnj.com
Derivatization of the ester group involves converting it into another functional group to alter the molecule's properties for analysis or further synthesis. gcms.czgreyhoundchrom.com
Transesterification : This is the most common derivatization, where the methyl group of the ester is exchanged for a different alkyl or aryl group. gcms.cz The reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. This process is reversible, and reaction conditions can be manipulated to favor the formation of the desired new ester. gcms.cz
Reduction to Alcohol : While also affecting the cyano group, selective reduction of the ester to a primary alcohol (to form [2-chloro-4-cyanophenyl]methanol) can be achieved using specific reducing agents. However, this often requires careful selection of reagents to avoid simultaneous reduction of the nitrile.
Transformations of the Cyano Functionality
The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis, reduction, and other nucleophilic additions.
The hydrolysis of the nitrile group is a stepwise process that can yield either an amide or a carboxylic acid, depending on the reaction conditions. byjus.com
Stepwise Hydrolysis : The carbon-nitrogen triple bond reacts with water in the presence of an acid or base catalyst. libretexts.org The initial product of hydrolysis is the corresponding amide, 2-chloro-4-(methoxycarbonyl)benzamide. byjus.com Under more vigorous conditions (e.g., prolonged heating), the amide can undergo further hydrolysis to yield the corresponding carboxylic acid derivative, 2-chloro-4-(methoxycarbonyl)benzoic acid. byjus.com
Selective Hydrolysis to Amide : Achieving selective hydrolysis to the amide without proceeding to the carboxylic acid can be challenging. However, modern synthetic methods have provided solutions. For instance, the use of a Wilkinson's catalyst (RhCl(PPh₃)₃) with acetaldoxime as a water surrogate allows for the mild and selective conversion of nitriles to amides. orgsyn.org This method is compatible with various functional groups, including esters, making it suitable for the selective transformation of this compound. orgsyn.org
| Product | Conditions | Catalyst |
| Amide | Mild acid or base, controlled temperature | H⁺ or OH⁻ |
| Amide | Mild, neutral conditions | Wilkinson's catalyst orgsyn.org |
| Carboxylic Acid | Strong acid or base, prolonged heating | H⁺ or OH⁻ |
Interactive Data Table: Hydrolysis of the Cyano Group
The nitrile group can be reduced to a primary amine, yielding Methyl 2-chloro-4-(aminomethyl)benzoate. This transformation is a valuable tool in synthetic chemistry for introducing an aminomethyl group. smolecule.com A variety of reducing agents can accomplish this conversion. organic-chemistry.org
Catalytic Hydrogenation : This is a common method involving the use of hydrogen gas and a metal catalyst. Raney cobalt and Raney nickel are particularly effective for the reduction of nitriles to primary amines. rsc.org The reaction is often carried out under pressure and at elevated temperatures.
Chemical Reduction : Several chemical reagents can reduce nitriles. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄) reduces a wide range of nitriles to primary amines in excellent yields. organic-chemistry.org Another mild and effective reagent is ammonia borane, which can reduce nitriles without a catalyst under thermal conditions. organic-chemistry.org
| Reducing Agent/System | Conditions | Key Features |
| Catalytic Hydrogenation (e.g., Raney Co) | H₂, elevated temperature and pressure | Effective for large-scale synthesis. rsc.org |
| Diisopropylaminoborane / cat. LiBH₄ | N/A | Reduces a large variety of nitriles in excellent yields. organic-chemistry.org |
| Ammonia Borane (NH₃BH₃) | Thermal decomposition | Environmentally benign; tolerant of many functional groups. organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) | Lewis base activation | Mild, single-electron transfer conditions. organic-chemistry.org |
Interactive Data Table: Reagents for the Reduction of the Nitrile Group
Cycloaddition Reactions and Heterocycle Formation (e.g., 1,2,4-oxadiazole)
The nitrile functionality in this compound serves as a key building block for the synthesis of nitrogen-containing heterocycles. One of the most prominent applications is in the formation of the 1,2,4-oxadiazole ring system, a scaffold found in numerous medicinally active compounds. The synthesis of 1,2,4-oxadiazoles from nitriles can be achieved through several established methods, primarily involving a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org
The most common pathway involves the reaction of the nitrile, acting as the dipolarophile, with a nitrile oxide, which serves as the 1,3-dipole. chim.it Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides via dehydrochlorination with a base. wikipedia.org
Alternatively, a widely applied two-step method begins with the conversion of the nitrile to an amidoxime. thieme-connect.de This is achieved by reacting this compound with hydroxylamine. The resulting amidoxime is then acylated with an acyl chloride or anhydride. The O-acylated amidoxime intermediate subsequently undergoes base- or heat-mediated cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.netmdpi.com This approach offers great versatility as the substituent at the 3-position of the oxadiazole is determined by the choice of the acylating agent. researchgate.net
General Synthetic Routes to 1,2,4-Oxadiazoles from Nitriles:
| Route | Step 1 | Step 2 | Product |
| Nitrile Oxide Cycloaddition | Generation of a nitrile oxide (R-CNO) from an oxime or hydroximoyl chloride. | In situ [3+2] cycloaddition with this compound. | 3-Aryl-5-(2-chloro-4-methoxycarbonylphenyl)-1,2,4-oxadiazole |
| Amidoxime Cyclization | Reaction of this compound with hydroxylamine to form the corresponding amidoxime. | Acylation followed by cyclodehydration. | 3-Substituted-5-(2-chloro-4-methoxycarbonylphenyl)-1,2,4-oxadiazole |
Reactivity of the Aryl Halide Site
The chlorine atom on the aromatic ring of this compound is the focal point for a variety of substitution and coupling reactions. The presence of strong electron-withdrawing groups—the cyano group at the para-position and the methyl ester at the meta-position relative to the chlorine—activates the aryl chloride towards nucleophilic attack and facilitates its participation in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Position
Aryl halides are typically unreactive towards nucleophilic substitution. However, when the aromatic ring is substituted with potent electron-withdrawing groups, as in this compound, it becomes electron-deficient and susceptible to attack by nucleophiles. chim.itlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr mechanism. pressbooks.pubresearchgate.net
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine (the ipso-carbon). masterorganicchemistry.com This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, typically fast, step, the chloride ion is expelled, and the aromaticity of the ring is restored. pressbooks.pub
A wide range of nucleophiles can displace the chloride in this manner. Common examples include alkoxides (like sodium methoxide), amines, and thiols. wikipedia.org For example, reaction with sodium methoxide would yield Methyl 2-methoxy-4-cyanobenzoate. Similarly, reaction with primary or secondary amines, such as aniline, would produce the corresponding N-arylated products.
Representative SNAr Reactions and Conditions:
| Nucleophile | Reagent | Base | Solvent | Product |
| Methoxide | Sodium Methoxide | (Reagent is the base) | Methanol / DMSO | Methyl 2-methoxy-4-cyanobenzoate |
| Amine | Aniline | K₂CO₃ or Et₃N | DMF / DMSO | Methyl 2-(phenylamino)-4-cyanobenzoate |
| Thiolate | Sodium Thiophenoxide | (Reagent is the base) | DMF / NMP | Methyl 2-(phenylthio)-4-cyanobenzoate |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The development of transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as ubiquitous coupling partners. This compound can act as the electrophilic component in several of these key transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have enabled their efficient use. researchgate.net
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgkochi-tech.ac.jpyonedalabs.com This method is widely used to synthesize biaryl compounds.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, although copper-free conditions have also been developed. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. libretexts.orgwikipedia.org It offers a significant advantage over traditional methods like SNAr for C-N bond formation, particularly for less activated aryl halides or more complex amines. wikipedia.org
Typical Conditions for Cross-Coupling Reactions of Aryl Chlorides:
| Reaction Name | Coupling Partner | Pd Catalyst (Precatalyst) | Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PCy₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃, XPhos | Et₃N, DIPA | THF, DMF |
| Buchwald-Hartwig | Amine / Amide | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Elucidation of Reaction Mechanisms
Understanding the detailed mechanistic pathways of reactions involving this compound is crucial for predicting reactivity and optimizing reaction conditions. The mechanism of nucleophilic aromatic substitution is particularly well-studied and illustrates the key electronic effects of the substituents on the aromatic ring.
Detailed Mechanistic Pathways for Nucleophilic Substitutions
The SNAr reaction of this compound proceeds through a distinct two-step addition-elimination pathway. This mechanism is fundamentally different from the SN1 and SN2 mechanisms observed for aliphatic halides. masterorganicchemistry.com
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the nucleophile (:Nu⁻) on the electron-deficient carbon atom bonded to the chlorine atom. This is the rate-determining step of the reaction as it involves the disruption of the aromatic sextet. masterorganicchemistry.com The attack forms a tetrahedral intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is critical for the reaction to proceed. The negative charge is delocalized around the ring and, most importantly, onto the powerfully electron-withdrawing cyano and ester groups. The cyano group, being in the para position relative to the site of attack, provides particularly effective stabilization through resonance, delocalizing the negative charge onto the nitrogen atom.
Step 2: Elimination of the Leaving Group
In the second step, the Meisenheimer complex collapses to expel the leaving group, which in this case is the chloride ion (Cl⁻). This step is fast because it leads to the restoration of the highly stable aromatic ring. The departure of the chloride ion regenerates the aromatic π-system, yielding the final substitution product.
The activating effect of the electron-withdrawing groups is therefore twofold: they increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, and they stabilize the anionic intermediate that is formed during the reaction.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By determining the reaction rate and its dependence on the concentration of reactants, one can deduce the order of the reaction and infer the molecularity of the rate-determining step. For this compound, key reactions of interest would include nucleophilic aromatic substitution (SNAr) at the chlorinated carbon and hydrolysis of the methyl ester.
The rate law for a reaction involving this compound would be experimentally determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. The general form of the rate law would be:
Rate = k [this compound]x [Nucleophile/Reagent]y
Where k is the rate constant, and x and y are the orders of the reaction with respect to each reactant.
Table 1: Hypothetical Kinetic Data for Nucleophilic Aromatic Substitution of this compound
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-5 |
| 2 | 0.2 | 0.1 | 2.0 x 10-5 |
| 3 | 0.1 | 0.2 | 2.0 x 10-5 |
In the case of an SNAr reaction, the presence of both the electron-withdrawing chloro and cyano groups would activate the aromatic ring towards nucleophilic attack. The cyano group, being a strong electron-withdrawing group, would particularly stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby increasing the reaction rate. Kinetic studies would be crucial in comparing the reactivity of this compound to other substituted chlorobenzoates and quantifying the electronic effects of the substituents.
Isotopic Labeling Experiments (e.g., in O-methylation)
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. In reactions involving this compound, isotopes of carbon (13C or 14C), oxygen (18O), or hydrogen (2H, deuterium) could be strategically incorporated to elucidate mechanistic details.
For instance, in the study of the hydrolysis of the methyl ester group, one could use water labeled with 18O (H218O). By analyzing the products, it would be possible to determine whether the 18O atom is incorporated into the resulting carboxylic acid or the methanol.
Acyl-Oxygen Cleavage: If the 18O is found in the carboxylic acid (2-chloro-4-cyanobenzoic acid), it would indicate that the nucleophilic attack of water occurred at the carbonyl carbon, leading to the cleavage of the bond between the carbonyl carbon and the methoxy (B1213986) oxygen. This is the generally accepted mechanism for ester hydrolysis.
Alkyl-Oxygen Cleavage: Conversely, if the 18O were incorporated into the methanol, it would suggest a less common mechanism involving the cleavage of the bond between the methoxy oxygen and the methyl group.
Table 2: Potential Isotopic Labeling Experiments for Mechanistic Elucidation
| Reaction Type | Isotope Used | Labeled Reactant | Expected Labeled Product(s) (Mechanism Dependent) | Mechanistic Insight |
| Ester Hydrolysis | 18O | H218O | 2-chloro-4-cyano[18O]benzoic acid and Methanol | Confirms acyl-oxygen cleavage vs. alkyl-oxygen cleavage. |
| Nucleophilic Substitution | 13C | 13C-labeled Nucleophile | Product with incorporated 13C at the site of substitution. | Traces the fate of the nucleophile. |
| O-methylation (reverse reaction) | 18O | 2-chloro-4-cyano[18O]benzoic acid | Methyl 2-chloro-4-cyano[18O]benzoate | Elucidates the mechanism of ester formation. |
Similarly, in studying a hypothetical O-methylation reaction to form this compound from 2-chloro-4-cyanobenzoic acid, labeling the carboxylic acid with 18O would help to confirm the reaction mechanism. These types of experiments, while not specifically documented for this compound in readily available literature, represent standard and powerful methods for investigating reaction mechanisms in organic chemistry.
Applications in Advanced Organic Synthesis and Translational Research
Methyl 2-chloro-4-cyanobenzoate as a Key Building Block in Multi-Step Synthesis
The strategic placement of three distinct and reactive functional groups on the benzene (B151609) ring makes this compound an ideal starting material for multi-step synthetic sequences. Chemists can selectively target each group to introduce new functionalities, allowing for the controlled and predictable construction of highly substituted molecules.
The synthesis of polyfunctionalized aromatic compounds relies on the ability to perform sequential chemical transformations on a starting scaffold. This compound is well-suited for this purpose, as its functional groups exhibit differential reactivity. The chloro group is susceptible to nucleophilic aromatic substitution, the cyano group can be hydrolyzed or reduced, and the methyl ester can be hydrolyzed to a carboxylic acid. smolecule.com This allows for a programmed approach to synthesis, where one group can be modified while the others remain intact under specific reaction conditions. This step-wise modification is fundamental to creating complex aromatic structures that are not accessible through simpler routes.
The table below illustrates the primary chemical transformations available for each functional group on this compound, highlighting its versatility in synthesis.
| Functional Group | Position | Potential Chemical Transformations | Resulting Functional Group |
| Methyl Ester | 1 | Hydrolysis (acid or base-catalyzed) | Carboxylic Acid |
| Chloro | 2 | Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) | Amines, Ethers, etc. |
| Cyano | 4 | Reduction (e.g., with H₂/catalyst) | Aminomethyl |
| Cyano | 4 | Hydrolysis (acid or base-catalyzed) | Carboxylic Acid or Amide |
This table summarizes potential reactions based on the known reactivity of the compound's functional groups.
The ortho-positioning of the chloro and cyano groups is a key structural feature that enables the use of this compound in the synthesis of fused heterocyclic systems. This arrangement is ideal for intramolecular cyclization reactions, a powerful strategy for building complex polycyclic molecules.
A common synthetic route involves the initial transformation of the cyano group. For instance, reduction of the cyano group yields a primary amine (an aminomethyl group). This amine, being positioned directly adjacent to the chlorine atom (a good leaving group), can then undergo an intramolecular nucleophilic substitution to forge a new ring fused to the original benzene ring. Alternatively, controlled hydrolysis of the cyano group to an amide, followed by cyclization, can lead to the formation of other important heterocyclic cores, such as quinazolinones. This strategic cyclization makes the compound a valuable precursor for scaffolds that are prevalent in medicinal chemistry.
Contributions to Medicinal Chemistry and Agrochemical Development
The derivatives of this compound are of significant interest in translational research, particularly in the development of new pharmaceutical and agrochemical agents. smolecule.comgoogle.com
This compound, and its corresponding carboxylic acid, 2-chloro-4-cyanobenzoic acid, are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). smolecule.comgoogle.com A prominent example is their use as a starting material in the creation of a novel class of acyl sulfonamides investigated for their anti-proliferative properties. acs.org The compound provides the core benzoyl fragment to which other complex moieties, such as sulfonamides, are attached to build the final drug candidate. Its utility extends to the agrochemical industry, where it serves as a precursor for developing new pesticides and herbicides. google.com
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The scaffold derived from this compound has been instrumental in such studies.
In the investigation of acyl sulfonamide anti-proliferatives, researchers used 2-chloro-4-cyanobenzoic acid as a key building block. acs.org By systematically synthesizing a library of related compounds where different chemical groups were substituted at various positions on the phenyl rings, scientists were able to delineate the structural requirements for potent antitumor activity. acs.orgnih.gov These studies utilized assays such as the vascular endothelial growth factor (VEGF)-dependent human umbilical vein endothelial cells (HUVEC) assay and soft agar (B569324) diffusion assays with tumor cell lines like HCT116 to evaluate the compounds' efficacy. nih.govnih.gov The research identified specific substitution patterns that enhanced the anti-proliferative effects, providing crucial insights for designing more potent second-generation drug candidates. nih.gov
The following table summarizes hypothetical SAR findings for a class of acyl sulfonamides, illustrating how different substituents might influence anti-proliferative activity.
| Compound Series | R1 Substitution (Benzoyl Ring) | R2 Substitution (Sulfonamide Ring) | Relative Anti-proliferative Activity |
| A | 2-Cl, 4-CN | 4-Methyl | Moderate |
| B | 2-Cl, 4-CN | 3,4-Dichloro | High |
| C | 2-Br, 4-Cl | 4-Methyl | Low |
| D | 2-Cl, 4-OMe | 3,4-Dichloro | Moderate-High |
This is an illustrative table based on the principles of SAR studies as described in the cited literature. acs.orgnih.gov The data is representative and not actual experimental values.
A "bioactive molecular scaffold" is the core structure of a molecule that is responsible for its biological activity, while a "pharmacophore" is the specific three-dimensional arrangement of features within that scaffold that interacts with a biological target. This compound is a valuable starting material for the synthesis of these fundamental components of drug design.
The compound's synthetic versatility allows chemists to construct the core skeletons of complex bioactive molecules. The acyl sulfonamide structure, for example, is a scaffold built from the 2-chloro-4-cyanobenzoyl fragment. acs.org By modifying the substituents on this scaffold, researchers can fine-tune its interaction with biological targets like enzymes or receptors, thereby optimizing its therapeutic effect. smolecule.com The ability to readily access and derivatize the scaffold originating from this compound makes it a powerful tool in the quest for novel and more effective therapeutic agents.
Applications in the Development of Agrochemicals
This compound serves as a crucial intermediate in the synthesis of novel agrochemicals. Its unique molecular structure, featuring a chlorinated and cyanated benzene ring, allows for diverse chemical modifications, leading to the development of new generations of pesticides and herbicides. The presence of the chloro, cyano, and methyl ester groups provides multiple reaction sites for chemists to build more complex molecules with desired biological activities.
The development of modern pesticides is an ongoing effort to create more effective and environmentally benign products. In this context, derivatives of cyanobenzoic acid have shown significant promise. For instance, research into saccharin (B28170) derivatives has led to the creation of novel fungicides like Dichlobentiazox, which acts as a plant defense activator and is effective against rice blast disease. While not a direct application of this compound, this highlights the utility of the broader class of cyanobenzoic acid derivatives in agrochemical research. The specific substitution pattern of this compound makes it a valuable starting material for creating analogous compounds with potentially enhanced or different activities.
Furthermore, the general class of benzonitrile (B105546) compounds (molecules containing a C₆H₄-CN group) are precursors to a variety of pesticides. The reactivity of the cyano and chloro groups on the aromatic ring of this compound allows for its incorporation into larger, more complex molecules, a common strategy in the design of new active ingredients for agrochemicals. The synthesis of new pesticides often involves the coupling of different molecular fragments to achieve a desired biological effect, and compounds like this compound are ideal building blocks for this purpose.
Potential in Functional Materials Science and Polymer Chemistry
The distinct electronic and structural properties of this compound make it a compound of interest in the field of materials science, particularly in the synthesis of liquid crystals, functional polymers, and pigments.
Precursor for Liquid Crystal Components
Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields has made them essential components in display technologies like LCDs. The synthesis of new liquid crystal materials is driven by the need for improved performance characteristics such as faster switching times, wider viewing angles, and lower power consumption.
This compound can serve as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The rigid core structure provided by the benzene ring, along with the polar cyano group, are key features for inducing liquid crystalline phases. The cyano group, in particular, contributes to a large dipole moment, which is crucial for the dielectric anisotropy required for the functioning of many liquid crystal displays. The synthesis of such liquid crystals often involves the esterification of the corresponding carboxylic acid (derived from the hydrolysis of the methyl ester) with various phenol (B47542) derivatives to create the final elongated, mesogenic molecules. uobasrah.edu.iq The presence of the chloro substituent can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the clearing point.
Research in the field has explored the synthesis of various liquid crystals from different benzoic acid derivatives. For example, the synthesis of liquid crystals with lateral methyl groups has been studied to understand their effect on mesomorphism. researchgate.net Similarly, fluorinated cyclopropanes have been incorporated into liquid crystal structures to modify their dielectric properties. researchgate.netbeilstein-journals.org These studies underscore the principle of molecular engineering in liquid crystal design, where specific functional groups are strategically placed to achieve desired physical properties. This compound, with its specific arrangement of chloro and cyano groups, represents a building block that can be used to create novel liquid crystal structures with tailored properties.
Monomers for Functional Polymer Synthesis
Functional polymers are macromolecules that possess specific chemical or physical properties, enabling their use in a wide range of advanced applications, including electronics, catalysis, and separation technologies. The synthesis of these polymers often relies on monomers that contain specific functional groups.
This compound, with its reactive sites, can be chemically modified to produce monomers suitable for polymerization. For example, the chloro group can be substituted, and the ester can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride or other reactive species. These modified monomers can then be used in various polymerization reactions, such as condensation polymerization, to create polyesters or polyamides. The cyano group can also be a site for further chemical transformations or can be retained in the final polymer to impart specific properties, such as high polarity or the ability to undergo cross-linking reactions.
The development of new photoinitiators for radical polymerization is an active area of research. For instance, derivatives of 2-methylbenzothiazole (B86508) have been synthesized and used as sensitizers for the polymerization of acrylates. nih.govresearchgate.net While this is a different class of compound, it illustrates the principle of designing specialized molecules to control polymerization processes. In a similar vein, derivatives of this compound could potentially be developed into monomers that can be polymerized using specific stimuli, leading to the creation of smart or responsive polymers.
Application in Dye and Pigment Manufacturing
The chromophoric (color-producing) properties of many organic molecules are derived from extended conjugated systems of double bonds. While this compound itself is not a dye, it can serve as a key intermediate in the synthesis of various dyestuffs and pigments.
The benzene ring of this compound can be functionalized through aromatic substitution reactions to introduce auxochromes (groups that modify the color) and other functionalities. The cyano group can also be a precursor to other nitrogen-containing groups that are common in dye chemistry. For example, it can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. These transformations allow for the incorporation of the benzonitrile moiety into larger, more complex dye structures.
The synthesis of azo dyes, which are characterized by the -N=N- group, often involves the diazotization of an aromatic amine and subsequent coupling with a suitable coupling component. Amines derived from this compound could be used in such reactions to produce novel azo dyes. The specific substituents on the benzene ring would be expected to influence the color and fastness properties of the resulting dyes. The synthesis of complex polyazo dyes often involves the coupling of multiple aromatic rings, and intermediates derived from this compound could be employed in these multi-step syntheses. nih.gov
Advanced Characterization and Computational Studies of Methyl 2 Chloro 4 Cyanobenzoate
Spectroscopic Characterization Methodologies
The characterization of Methyl 2-chloro-4-cyanobenzoate is achieved through a combination of spectroscopic techniques. Each method provides specific information about the molecule's structure, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester group. The aromatic region (typically δ 7.0-9.0 ppm) will feature three distinct signals due to the three protons on the benzene (B151609) ring.
The proton at position 6 (H-6), adjacent to the electron-withdrawing ester group, is expected to be the most downfield of the aromatic signals.
The proton at position 3 (H-3), ortho to the chloro group, will also be shifted downfield.
The proton at position 5 (H-5), situated between the chloro and cyano groups, will have its chemical shift influenced by both.
The electron-withdrawing nature of the cyano, chloro, and methyl ester groups results in a general downfield shift for all aromatic protons compared to unsubstituted benzene (δ 7.34 ppm). The methyl group of the ester will appear as a sharp singlet, typically around δ 3.9-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₃ | ~3.9 | Singlet (s) |
| H-3 | ~7.8 | Doublet (d) |
| H-5 | ~7.7 | Doublet of Doublets (dd) |
Note: Predicted values are based on additive models and data from similar compounds. The solvent is typically CDCl₃.
The ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 164-168 ppm.
Aromatic Carbons: The six aromatic carbons will have chemical shifts between δ 110-140 ppm. The carbons directly attached to substituents (C-1, C-2, C-4) will have their shifts significantly affected. The carbon bearing the cyano group (C-4) and the carbon bearing the chloro group (C-2) are expected at the lower field end of the aromatic region.
Cyano Carbon (-C≡N): The nitrile carbon signal is typically found in the δ 115-120 ppm range.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as an upfield signal, generally around δ 52-55 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₃ | ~53 |
| -C≡N | ~117 |
| C-4 | ~115 |
| C-3, C-5, C-6 | ~130-135 |
| C-1, C-2 | ~135-140 |
Note: Predicted values are based on known substituent effects on benzene rings.
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and its neighbors, H-3 and H-6, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the methyl proton singlet to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbons (C-1, C-2, C-4, and the carbonyl carbon) by observing correlations from the protons. For instance, the methyl protons would show a correlation to the carbonyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations and provides key information about the functional groups present in the molecule.
The Infrared (IR) spectrum is dominated by vibrations that cause a change in the dipole moment. Key expected absorption bands for this compound include:
A strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically appearing around 2220-2240 cm⁻¹. nih.gov
A very strong absorption from the ester carbonyl (C=O) stretching vibration, expected in the region of 1720-1740 cm⁻¹. nist.gov
Stretching vibrations for the ester C-O bonds will appear in the 1200-1300 cm⁻¹ range. nist.gov
Aromatic C=C stretching vibrations will cause several bands in the 1450-1600 cm⁻¹ region.
The C-Cl stretching vibration is expected in the fingerprint region, typically between 700-800 cm⁻¹.
Raman spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to IR. The nitrile (C≡N) stretch is also typically strong and sharp in the Raman spectrum. The symmetric vibrations of the benzene ring are often more prominent in Raman than in IR spectra. Computational studies on similar molecules like benzonitrile (B105546) have been used to accurately predict vibrational frequencies for both IR and Raman spectra. frontiersin.orgmit.edu
Predicted Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Predicted IR Frequency | Predicted Raman Frequency |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050-3150 (weak) | 3050-3150 (strong) |
| Nitrile C≡N | Stretch | 2220-2240 (strong, sharp) | 2220-2240 (strong, sharp) |
| Ester C=O | Stretch | 1720-1740 (very strong) | 1720-1740 (weak) |
| Aromatic C=C | Ring Stretch | 1450-1600 (multiple, medium) | 1450-1600 (multiple, strong) |
| Ester C-O | Stretch | 1200-1300 (strong) | Variable |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption of UV light promotes electrons in the π-system of the benzene ring to higher energy orbitals (π → π* transitions).
The benzene ring itself has characteristic absorptions which are modified by the attached substituents. The presence of the chloro, cyano, and methyl ester groups, all of which can interact with the aromatic π-system, is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. One would anticipate two main absorption bands, similar to other substituted benzenes, corresponding to the E2 and B bands. The exact position of the absorption maxima (λ_max) would need to be determined experimentally but can be estimated to fall within the 230-280 nm range. Computational studies are often employed to model these electronic transitions and predict the UV-Vis spectrum with reasonable accuracy. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry of this compound reveals characteristic fragmentation patterns that are instrumental in its structural elucidation. The molecular ion peak [M]⁺ would correspond to the entire molecule, C₉H₆ClNO₂, minus an electron. Due to the presence of chlorine, this would appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The fragmentation of aromatic esters often involves cleavage of the bonds adjacent to the carbonyl group. For this compound, key fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The loss of the methoxy radical would result in a prominent acylium ion. Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion. The stability of the aromatic ring means that the benzene ring with its substituents will likely form several stable fragment ions.
A plausible fragmentation pattern is detailed in the table below, outlining the expected major fragments, their mass-to-charge ratio (m/z), and the corresponding structural formula.
| Fragment | m/z (for ³⁵Cl) | Lost Neutral Fragment |
| [C₉H₆ClNO₂]⁺ | 195 | - |
| [C₈H₃ClN O]⁺ | 164 | OCH₃ |
| [C₇H₃ClN]⁺ | 136 | CO from [M-OCH₃]⁺ |
| [C₈H₆NO₂]⁺ | 152 | Cl |
| [C₆H₃Cl]⁺ | 110 | C(O)OCH₃, CN |
X-ray Crystallography for Solid-State Structural Determination
Analysis of Crystal Packing and Polymorphism
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, these interactions dictate how individual molecules self-assemble into a stable, ordered, three-dimensional structure. The interplay of these forces can sometimes lead to the formation of different crystal forms, a phenomenon known as polymorphism. Each polymorph, while having the same chemical composition, will exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical as different crystalline forms can have significant implications for the material's properties and applications.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Cl⋯N Contacts)
The supramolecular architecture of this compound is stabilized by a network of weak intermolecular interactions. While conventional hydrogen bonds are not expected due to the absence of strong hydrogen bond donors, C-H···O and C-H···N interactions, where a hydrogen atom from a methyl or aromatic group interacts with an oxygen or nitrogen atom of a neighboring molecule, are likely to be present. libretexts.org
Hirshfeld Surface and Interaction Energy Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths. Red spots on the dnorm map indicate close contacts, highlighting the most significant interactions.
Quantum Chemical and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights that complement experimental findings. By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry, vibrational frequencies, and electronic properties.
DFT calculations are particularly useful for:
Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data from X-ray crystallography to assess the effects of crystal packing on molecular conformation.
Vibrational Analysis: Calculating the infrared and Raman spectra, which can aid in the assignment of experimentally observed vibrational bands.
Electronic Properties: Determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface to visualize the electron-rich and electron-poor regions of the molecule. This is particularly useful for understanding and predicting the sites of intermolecular interactions, such as halogen bonding and hydrogen bonding.
Mulliken and Natural Bond Orbital (NBO) Analysis: Quantifying the charge distribution on each atom and analyzing donor-acceptor interactions within the molecule, providing a deeper understanding of the nature of the chemical bonds.
Geometry Optimization and Conformational Analysis
The initial step in the computational investigation of this compound involves geometry optimization. This process aims to determine the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface.
Conformational analysis is particularly important for the methyl ester group (-COOCH₃), which can rotate around the C-O single bond. While the benzene ring, along with its chloro and cyano substituents, is expected to be largely planar, the orientation of the methyl group relative to the carbonyl group can vary. The two primary conformations would be the syn-periplanar (with the methyl group on the same side as the carbonyl oxygen) and anti-periplanar (with the methyl group on the opposite side). Computational methods can calculate the energy of these conformers to identify the most stable arrangement and the energy barrier for rotation.
Table 1: Expected Optimized Geometrical Parameters for this compound (Hypothetical) This table is illustrative and represents expected values based on general chemical principles, not specific published computational results.
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C≡N | ~ 1.15 Å |
| C=O | ~ 1.21 Å | |
| C-Cl | ~ 1.74 Å | |
| Aromatic C-C | ~ 1.39 - 1.41 Å | |
| Bond Angle | C-C(O)-O | ~ 125° |
| C-O-C(H₃) | ~ 115° |
Prediction of Vibrational Frequencies and Spectroscopic Data
Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The results of these calculations are used to generate a theoretical vibrational spectrum (Infrared and Raman).
For this compound, key vibrational modes of interest include the stretching frequencies of the cyano group (C≡N), the carbonyl group (C=O) of the ester, the C-Cl bond, and the various vibrations of the benzene ring. A patent for a related, more complex molecule containing the 2-chloro-4-cyanobenzoyl moiety reported an IR peak for the nitrile group at 2220 cm⁻¹ googleapis.com. This provides an experimental reference point for theoretical predictions.
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Hypothetical) This table presents expected vibrational frequencies based on group frequency charts and is not derived from a specific calculation for this molecule.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C≡N Stretch | Cyano | 2240 - 2220 |
| C=O Stretch | Ester | 1730 - 1715 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-O Stretch | Ester | 1300 - 1150 |
Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)
The electronic structure of this compound can be analyzed through various computational approaches to understand its reactivity and electronic properties.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the chloro, cyano, and methyl ester groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a negative potential (electron-rich) around the oxygen atoms of the ester and the nitrogen of the cyano group, while the regions around the hydrogen atoms and the carbon atom of the carbonyl group would exhibit a positive potential (electron-poor).
Ab Initio Computational Methods
Ab initio (from the beginning) computational methods are based on the fundamental principles of quantum mechanics, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, solve the Schrödinger equation for a given molecule.
For a molecule like this compound, ab initio calculations, often in conjunction with a suitable basis set (e.g., 6-31G* or cc-pVDZ), can provide accurate predictions of its geometry, energy, and electronic properties. While computationally more intensive than semi-empirical or density functional theory (DFT) methods, they offer a high level of theoretical rigor.
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, predicted vibrational frequencies could be compared with experimental FT-IR and Raman spectra. The calculated chemical shifts from NMR prediction algorithms could be correlated with experimental ¹H and ¹³C NMR data. A patent provides some ¹H NMR data for this compound, listing chemical shifts at δ 7.85 (d), 6.95 (s), 6.75 (d), 3.9 (s), and 3.85 (s) google.com. However, the presence of two singlets for a single methyl group in this source may suggest a typographical error. The corresponding carboxylic acid, 2-chloro-4-cyanobenzoic acid, shows proton signals in the aromatic region at 7.85, 8.0, and 8.05 ppm ambeed.com. Theoretical calculations would help in assigning the specific protons to these signals and clarifying any discrepancies in experimental reports. The correlation between predicted and observed data provides confidence in the computational model and allows for a deeper understanding of the molecule's properties.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Protocols
The chemical industry's shift towards sustainability is driving research into environmentally benign synthetic methods. For Methyl 2-chloro-4-cyanobenzoate and its derivatives, future efforts will likely focus on replacing traditional, often harsh, synthetic conditions with greener alternatives.
Electrochemical Synthesis: A promising green approach involves electrochemical methods. For example, the electrocarboxylation of related halo-benzonitriles using carbon dioxide as a C1 source has been demonstrated as a viable route to cyanobenzoic acids. researchgate.netmdpi.com This "green technology" can be conducted in "green solvents" like ionic liquids, significantly reducing the environmental footprint. researchgate.netmdpi.com Applying similar electrocatalytic principles to a suitable precursor could offer a sustainable pathway to this compound.
Catalytic advancements: Traditional methods for synthesizing related compounds often rely on stoichiometric reagents and produce significant waste. google.com Future research will likely explore catalytic systems that improve efficiency and reduce byproducts. For instance, developing methods that avoid the use of toxic cyanide reagents, a common issue in the synthesis of nitriles, is a key goal. google.com
Solvent and Process Optimization: The choice of solvent plays a critical role in the environmental impact of a chemical process. Research into replacing traditional volatile organic compounds with safer alternatives is ongoing. One patented method for a related synthesis highlights the benefit of using an organic phase solvent that can be carried through to subsequent reaction steps, eliminating the generation of wastewater and improving yield. google.com Another approach describes a synthesis route for a complex herbicide where the reaction conditions are mild, easy to operate, and less polluting, making it suitable for industrial-scale production. google.com These principles are directly applicable to the manufacturing of this compound.
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is largely dictated by its three functional groups. While standard transformations like nucleophilic substitution of the chlorine atom and hydrolysis of the ester are known, future research will aim to uncover new and more selective reactions.
Cross-Coupling Reactions: The chloro-substituent provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast array of complex derivatives from the simple this compound core.
Transformations of the Cyano Group: Beyond simple reduction to an amine or hydrolysis to a carboxylic acid, the cyano group can participate in cycloadditions and other multicomponent reactions to build heterocyclic rings, which are prevalent in pharmaceuticals.
Chemoselective Reactions: A key challenge and area of future research will be the development of catalysts and reaction conditions that can selectively target one functional group in the presence of the others. For instance, the chemoselective biotransformation of nitriles by microorganisms like Rhodococcus equi A4 has been demonstrated on related molecules, offering a highly specific and environmentally friendly way to modify the cyano group without affecting the ester or chloro functionalities. smolecule.com
Expansion of Biological Applications in Drug Discovery and Chemical Biology
Substituted benzonitriles are a common motif in biologically active molecules. While direct biological studies on this compound are limited, its analogues have shown significant promise, suggesting it is a valuable scaffold for medicinal chemistry and agrochemical development.
Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical industry. smolecule.com For example, a closely related compound, Methyl 4-chloro-2-cyanobenzoate, has been investigated for its potential antimicrobial and anti-inflammatory effects, making it a compound of interest for drug development. smolecule.com
Agrochemical Synthesis: The cyanobenzoate framework is present in commercial agrochemicals. A patented process demonstrates the use of a substituted cyanobenzoate derivative in the synthesis of mesosulfuron-methyl, a potent herbicide. google.com This highlights the potential of this compound as a starting material for developing new crop protection agents.
Scaffold for Library Synthesis: In drug discovery, the compound's multiple functional groups allow it to be used as a versatile scaffold. By systematically reacting each functional group, large libraries of related compounds can be generated and screened for activity against various biological targets, such as enzymes or receptors. smolecule.com
Integration into Advanced Functional Materials and Nanotechnology
The rigid aromatic structure and polar functional groups of this compound make it an interesting candidate for the development of advanced materials.
Polymer Chemistry: Analogues of this compound are considered for applications in polymer chemistry. smolecule.com The molecule could potentially be used as a monomer or a precursor to a monomer to be incorporated into high-performance polymers, imparting properties such as thermal stability, chemical resistance, and specific electronic characteristics.
Liquid Crystals and OLEDs: Benzonitrile (B105546) derivatives are widely used in liquid crystal displays (LCDs) due to their large dipole moments. The structure of this compound is analogous to molecules used in this field, suggesting potential applications. Furthermore, functionalized aromatic cores are central to the design of organic light-emitting diodes (OLEDs), and this compound could serve as a building block for new emitter or host materials.
Green Plasticizers: Research has pointed to the use of cyanobenzoic acid derivatives, which can be synthesized via green electrochemical methods, as a basis for designing environmentally friendly plasticizers, offering a potential alternative to phthalate-based products. researchgate.netmdpi.com
Application of Artificial Intelligence and Machine Learning in Rational Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a molecule like this compound, these computational tools offer several future research avenues.
Predictive Synthesis: AI-powered retrosynthesis tools can analyze the structure of complex target molecules and propose novel and efficient synthetic routes starting from simple building blocks like this compound. ML models can also predict reaction outcomes and optimize conditions, reducing the number of experiments needed.
Rational Molecular Design: Machine learning models can be trained to predict the properties of virtual compounds. This allows researchers to design and screen vast virtual libraries of derivatives of this compound to identify candidates with optimized biological activity (for drugs or pesticides) or specific material properties (for polymers or electronics) before committing to their synthesis.
Property Prediction: AI can be used to predict the physicochemical and toxicological properties of new derivatives. This in silico analysis helps to prioritize the synthesis of compounds that are most likely to be successful for a given application and to flag potential safety issues early in the development process.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-chloro-4-cyanobenzoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of the corresponding benzoic acid derivative. A common approach involves reacting 2-chloro-4-cyanobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by methanol quenching . Key parameters include:
- Catalyst choice : Thionyl chloride ensures efficient conversion to the acyl chloride, minimizing side reactions like hydrolysis.
- Reflux duration : Extended reflux (4–6 hours) improves conversion rates but may degrade thermally sensitive functional groups like the cyano group .
- Solvent selection : Benzene or toluene is often used for azeotropic removal of water, though safer alternatives like dichloromethane may be substituted .
Q. What analytical techniques are critical for characterizing this compound?
Q. How can impurities be removed during purification?
- Recrystallization : Use solvents like ethanol/water mixtures to isolate high-purity crystals.
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 7:3) effectively separates ester derivatives from unreacted acids or hydroxylated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate degradation of the cyano group during synthesis?
The cyano group is susceptible to hydrolysis under acidic or aqueous conditions. Strategies include:
- Low-temperature reactions : Conduct esterification at 0–5°C to reduce side reactions.
- Anhydrous solvents : Use rigorously dried solvents (e.g., molecular sieves) to prevent hydrolysis.
- Catalyst alternatives : Replace H₂SO₄ with milder Lewis acids (e.g., ZnCl₂) to minimize acid-mediated degradation .
Q. What are the challenges in interpreting NMR data for structurally similar benzoate derivatives?
- Overlapping signals : Aromatic protons in ortho-substituted benzoates (e.g., 2-chloro vs. 4-cyano) may overlap. Use 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Dynamic effects : Rotameric equilibria in esters can split methyl signals. Variable-temperature NMR (e.g., −20°C to 50°C) stabilizes conformers for clearer spectra .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : The 2-chloro substituent may slow nucleophilic aromatic substitution (SNAr) due to proximity to the reaction site.
- Electronic effects : The electron-withdrawing cyano group activates the ring for electrophilic substitution but deactivates it for nucleophilic pathways. Computational studies (DFT) are recommended to predict regioselectivity .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by HPLC analysis. The ester is prone to hydrolysis in basic conditions (pH > 10) .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>150°C), guiding storage at 2–8°C in inert atmospheres .
Q. What strategies resolve contradictions in reported melting points or spectral data across literature sources?
- Reproducibility checks : Verify purity via elemental analysis (C, H, N) and compare with literature.
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies from impure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
